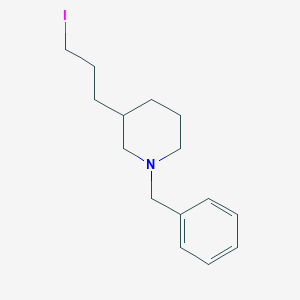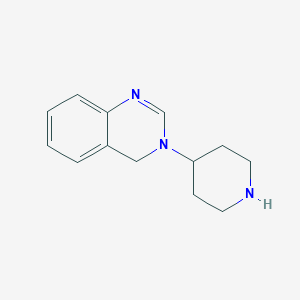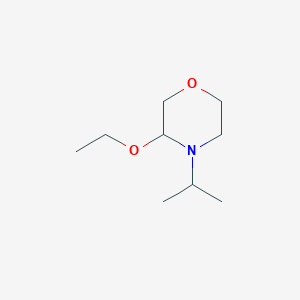
Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate is an organic compound with the molecular formula C₁₂H₂₀O₂. It is an ester derived from 3-ethyl-4,7-dimethyl-2,6-octadienoic acid and ethanol. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate can be synthesized through the esterification of 3-ethyl-4,7-dimethyl-2,6-octadienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of a packed column reactor where the acid and ethanol are continuously fed, and the ester is continuously removed. This method ensures high efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-ethyl-4,7-dimethyl-2,6-octadienoic acid or corresponding aldehydes.
Reduction: 3-ethyl-4,7-dimethyl-2,6-octadienol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.
Wirkmechanismus
The mechanism of action of ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate involves its interaction with biological targets through its ester functional group. The ester linkage can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. This hydrolysis is crucial for its biological activity and metabolism.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3,7-dimethyl-2,6-octadienoate: Lacks the ethyl group at the 3-position.
Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoic acid: The acid form of the compound.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
58535-01-6 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
ethyl 3-ethyl-4,7-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C14H24O2/c1-6-13(10-14(15)16-7-2)12(5)9-8-11(3)4/h8,10,12H,6-7,9H2,1-5H3 |
InChI-Schlüssel |
NZYDJUTXGIGUQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC(=O)OCC)C(C)CC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


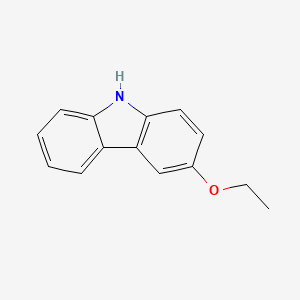
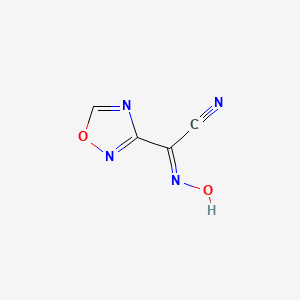
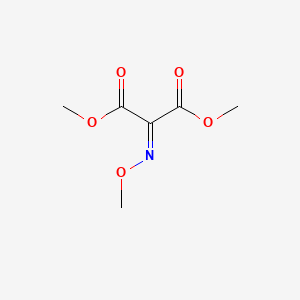
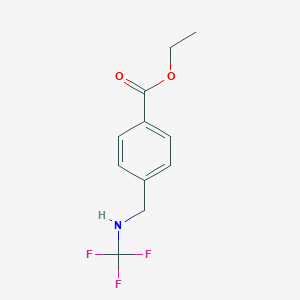
![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)
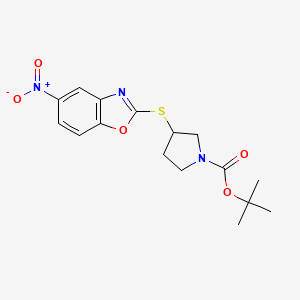
![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)
